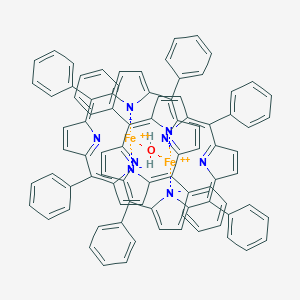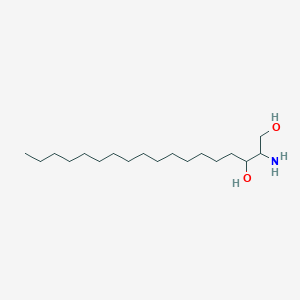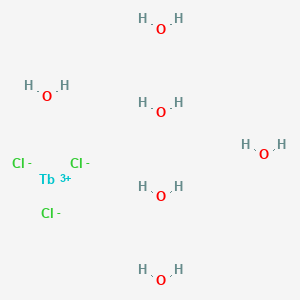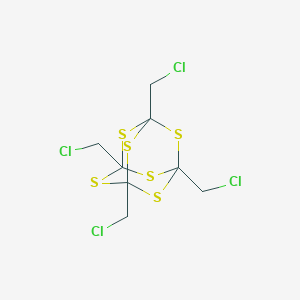
2,4,6,8,9,10-Hexathiaadamantane, 1,3,5,7-tetrakis(chloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,8,9,10-Hexathiaadamantane, 1,3,5,7-tetrakis(chloromethyl)-, commonly known as TAC, is a sulfur-containing organic compound that has been widely used in scientific research. TAC has unique properties that make it an attractive candidate for various applications in different fields.
Mecanismo De Acción
The mechanism of action of TAC is not fully understood. However, it is believed that TAC can interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. TAC can also act as a radical scavenger, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
TAC has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that TAC can inhibit the growth of cancer cells and induce apoptosis. TAC has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that TAC can reduce the severity of liver damage in mice and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAC is its high stability and low toxicity. This makes it an ideal candidate for use in biological imaging and as a crosslinking agent in polymer chemistry. However, TAC has some limitations. It is not soluble in water, which can make it difficult to use in aqueous solutions. TAC also has a strong odor and can be irritating to the eyes and skin.
Direcciones Futuras
There are many future directions for the study of TAC. One potential application is in the development of new anti-cancer agents. TAC has been shown to have anti-tumor activity in vitro, and further studies could investigate its potential as a novel chemotherapy drug. TAC could also be used as a material for energy storage devices, such as batteries and capacitors. Finally, TAC could be further investigated for its potential as a fluorescent probe in biological imaging.
Conclusion:
In conclusion, TAC is a sulfur-containing organic compound that has unique properties that make it an attractive candidate for various applications in different fields. TAC has been extensively studied in scientific research and has been shown to have a range of biochemical and physiological effects. While TAC has some limitations, it has many potential future directions for study.
Métodos De Síntesis
TAC can be synthesized by the reaction of 1,3,5,7-tetrakis(bromomethyl)-adamantane with potassium thioacetate in the presence of a palladium catalyst. The reaction takes place at room temperature and yields TAC with a purity of over 95%.
Aplicaciones Científicas De Investigación
TAC has been extensively studied in scientific research due to its unique properties. It has been used as a fluorescent probe in biological imaging, a crosslinking agent in polymer chemistry, and a catalyst in organic synthesis. TAC has also been investigated for its potential as an anti-cancer agent and as a material for energy storage devices.
Propiedades
Número CAS |
13639-09-3 |
|---|---|
Nombre del producto |
2,4,6,8,9,10-Hexathiaadamantane, 1,3,5,7-tetrakis(chloromethyl)- |
Fórmula molecular |
C8H8Cl4S6 |
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
1,3,5,7-tetrakis(chloromethyl)-2,4,6,8,9,10-hexathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C8H8Cl4S6/c9-1-5-13-6(2-10)16-7(3-11,14-5)18-8(4-12,15-5)17-6/h1-4H2 |
Clave InChI |
OLXJMQBSMGQSKI-UHFFFAOYSA-N |
SMILES |
C(C12SC3(SC(S1)(SC(S2)(S3)CCl)CCl)CCl)Cl |
SMILES canónico |
C(C12SC3(SC(S1)(SC(S2)(S3)CCl)CCl)CCl)Cl |
Sinónimos |
1,3,5,7-Tetrakis(chloromethyl)-2,4,6,8,9,10-hexathiaadamantane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




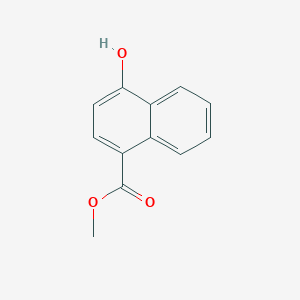

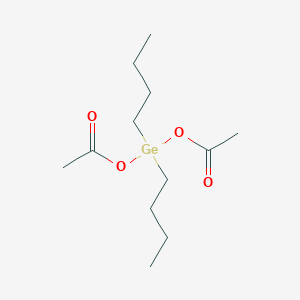
![6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B81704.png)


![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)
